molecular formula C18H23F3N4S B12231529 N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine

N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12231529
M. Wt: 384.5 g/mol
InChI Key: RUIWREKLNDTTDL-UHFFFAOYSA-N
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Description

N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. The process often begins with the preparation of the thiazole and piperidine intermediates, followed by their coupling with the pyridine derivative.

    Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Synthesis: The piperidine ring can be prepared via the hydrogenation of pyridine or through the cyclization of 1,5-diamines.

    Coupling Reaction: The final step involves the coupling of the thiazole and piperidine intermediates with the trifluoromethyl-substituted pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-Methyl-1-(3-pyridin-2-ylisoxazol-5-yl)methanamine

Uniqueness

N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine is unique due to its combination of a thiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H23F3N4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C18H23F3N4S/c1-13-23-16(12-26-13)11-25-7-4-14(5-8-25)10-24(2)17-9-15(3-6-22-17)18(19,20)21/h3,6,9,12,14H,4-5,7-8,10-11H2,1-2H3

InChI Key

RUIWREKLNDTTDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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